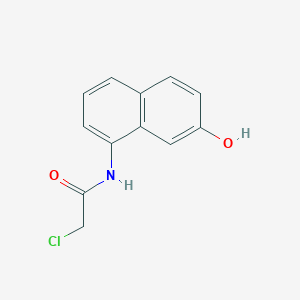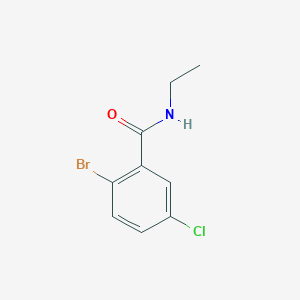![molecular formula C25H23N3O3 B7458384 6-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-9-METHOXYINDOLO[2,3-B]QUINOXALINE](/img/structure/B7458384.png)
6-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-9-METHOXYINDOLO[2,3-B]QUINOXALINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[2,3-b]quinoxaline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring. The presence of ethoxy and methoxy groups further enhances its chemical reactivity and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, automated reaction systems, and continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the methoxy and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Applications De Recherche Scientifique
6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[2,3-b]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 6-[(4-ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core can intercalate with DNA, potentially disrupting cellular processes and leading to biological effects such as antimicrobial or anticancer activity. Additionally, the methoxy and ethoxy groups may enhance its binding affinity to target proteins, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Methoxy-6-[(4-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline
- Methyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Uniqueness
6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[2,3-b]quinoxaline stands out due to its unique combination of functional groups and structural features. The presence of both ethoxy and methoxy groups enhances its chemical reactivity and potential for diverse applications. Additionally, its quinoxaline core provides a versatile platform for further chemical modifications and biological investigations.
Propriétés
IUPAC Name |
6-[(4-ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-4-31-22-12-9-16(13-23(22)30-3)15-28-21-11-10-17(29-2)14-18(21)24-25(28)27-20-8-6-5-7-19(20)26-24/h5-14H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEIWHMQKOIPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)OC)C4=NC5=CC=CC=C5N=C42)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
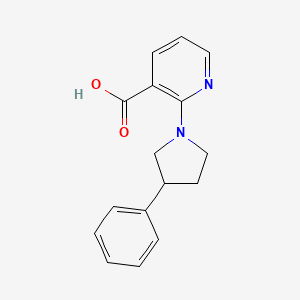
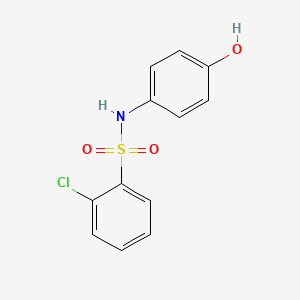
![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)
![4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B7458324.png)
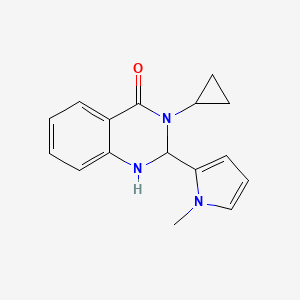
![1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7458342.png)
![N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)
![1-(Benzimidazol-1-yl)-3-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B7458351.png)
![N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)
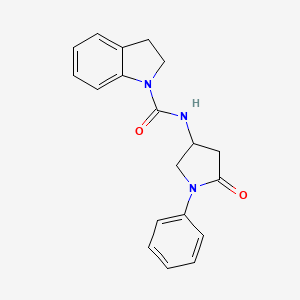
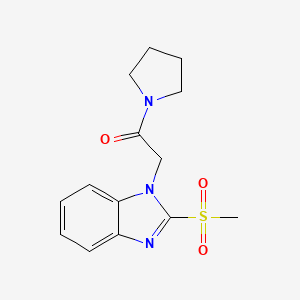
![1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea](/img/structure/B7458394.png)
